Papaverine glycyrrhizinate

solubility formulation bioavailability

Papaverine glycyrrhizinate (CAS 102395-75-5), also referred to by the brand name Pavezan, is a molecular salt composed of the opioid alkaloid spasmolytic papaverine (C20H21NO4) and the triterpenoid saponin glycyrrhizinic acid (C42H62O16). The compound is classed as a myotropic antispasmodic with a dual pharmacophore: papaverine acts as a non‑selective phosphodiesterase (PDE) inhibitor raising intracellular cAMP/cGMP , while the glycyrrhizinate counter‑ion confers additional anti‑inflammatory and hepatoprotective properties through HMGB1 inhibition and antioxidant pathways.

Molecular Formula C42H62O16.C20H21NO4
Molecular Weight 1160.3 g/mol
CAS No. 102395-75-5
Cat. No. B010806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapaverine glycyrrhizinate
CAS102395-75-5
SynonymsPavezan
Molecular FormulaC42H62O16.C20H21NO4
Molecular Weight1160.3 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC
InChIInChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1
InChIKeyAJVFRECHHYUSKO-FYSHDTCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papaverine Glycyrrhizinate (CAS 102395-75-5): A Molecular Salt for Differentiated Spasmolytic Research & Development


Papaverine glycyrrhizinate (CAS 102395-75-5), also referred to by the brand name Pavezan, is a molecular salt composed of the opioid alkaloid spasmolytic papaverine (C20H21NO4) and the triterpenoid saponin glycyrrhizinic acid (C42H62O16) [1] [2]. The compound is classed as a myotropic antispasmodic with a dual pharmacophore: papaverine acts as a non‑selective phosphodiesterase (PDE) inhibitor raising intracellular cAMP/cGMP [3], while the glycyrrhizinate counter‑ion confers additional anti‑inflammatory and hepatoprotective properties through HMGB1 inhibition and antioxidant pathways [4] [5]. This structural combination distinguishes it from simple papaverine hydrochloride and positions it for procurement decisions where a single‑agent dual mechanism is scientifically desirable.

Why Papaverine Glycyrrhizinate Cannot Be Replaced by Papaverine Hydrochloride or Other Simple Salts in Scientific Investigations


Papaverine hydrochloride (CAS 61-25-6) is the conventional spasmolytic salt, but its clinical utility is constrained by variable oral bioavailability (inter‑individual range 20–89%), rapid first‑pass metabolism, and an acidic pH (2% solution pH 3.3) that can contribute to injection‑site irritation [1] [2]. The glycyrrhizinate counter‑ion fundamentally alters the physicochemical and pharmacological profile: glycyrrhizinate salts exhibit superior aqueous solubility owing to the diglucuronide moiety, potentially leading to faster dissolution and absorption [3]. Class‑level evidence demonstrates that different glycyrrhizinate salts (monoammonium, diammonium, magnesium isoglycyrrhizinate) exhibit statistically significant differences in bioavailability, hepatoprotective potency, and metabolic pathway activation [4]. Consequently, generic substitution with papaverine HCl or an unrelated glycyrrhizinate salt cannot preserve the integrated spasmolytic/anti‑inflammatory dual action of papaverine glycyrrhizinate, making compound‑specific procurement essential for reproducible research outcomes.

Quantitative Differential Evidence for Papaverine Glycyrrhizinate vs. Closest Analogs: A Selection‑Grade Data Guide


Aqueous Solubility Advantage of Papaverine Glycyrrhizinate over Papaverine Hydrochloride

Papaverine hydrochloride is reported as freely soluble in water at 25–50 mg/mL (pH 3.3–3.9), whereas papaverine as the free base is practically insoluble (<0.04 mg/L) . Glycyrrhizinate salts, by virtue of the diglucuronide counter‑ion, are known to produce highly water‑soluble molecular species; for comparison, dipotassium glycyrrhizinate exhibits solubility >100 mg/mL in aqueous media . Although a direct solubility measurement for papaverine glycyrrhizinate is not publicly available in peer‑reviewed literature, the class‑level inference from its constituent ions predicts a solubility intermediate between the glycryrrhizinate salts and papaverine HCl, thereby offering formulation flexibility that the free base cannot provide [1].

solubility formulation bioavailability

PDE Inhibition Potency of Papaverine Moiety in Papaverine Glycyrrhizinate vs. Other PDE Inhibitors

Papaverine is a non‑selective PDE inhibitor. In standardized enzymatic assays, the papaverine cation inhibits PDE5 with an IC50 of 0.680 μmol/L and PDE4 with an IC50 of 3.07 μmol/L [1]. The glycyrrhizinate salt dissociates in physiological media to release the identical papaverine pharmacophore, preserving this inhibitory profile. As a comparator, icariin exhibits IC50 values of 0.432 μmol/L (PDE5) and 73.50 μmol/L (PDE4), making it a more selective PDE5 inhibitor [1]. For procurement decisions, papaverine glycyrrhizinate provides a dual PDE4/PDE5 inhibitory profile that is distinct from selective PDE5 agents, and the glycyrrhizinate counter‑ion adds HMGB1‑inhibitory activity not present in either icariin or sildenafil [2].

phosphodiesterase PDE4 PDE5 IC50

Dual Anti‑inflammatory and Spasmolytic Activity vs. Mono‑functional Hydrochloride Salt

Glycyrrhizinate salts inhibit HMGB1‑mediated cytokine release with an IC50 of ~100 μmol/L in macrophage cultures [1]. Papaverine hydrochloride lacks this activity entirely. In a lipopolysaccharide (LPS)‑challenged RAW 264.7 macrophage model, glycyrrhizinate reduced TNF‑α secretion by 60% at 200 μmol/L relative to vehicle control [1]. Simultaneously, the papaverine cation within the salt provides EC50 values of 1–10 μmol/L for relaxation of pre‑contracted vascular smooth muscle strips [2]. Although no single published study has directly compared the integrated dual activity of papaverine glycyrrhizinate against papaverine HCl plus a separate glycyrrhizinate, the combined pharmacophore is a class‑level inference supported by the independent data sets.

HMGB1 anti‑inflammatory dual mechanism

pH‑Dependent Stability and Compatibility Profile of Glycyrrhizinate vs. Hydrochloride Salts

Papaverine hydrochloride injection (USP) has a pH of 2.5–4.0, posing a risk of acid‑catalyzed degradation of acid‑labile co‑formulants and venous irritation upon administration [1]. Glycyrrhizinic acid (pKa ~4.5–5.0) and its salts buffer solutions nearer to physiological pH (5.5–7.5), which can enhance the stability of co‑dissolved compounds such as peptides or oxidation‑sensitive small molecules [2]. In a forced degradation study, papaverine HCl exhibited a 12% loss of parent compound after 24 h at pH 2.0/60°C, while neutral glycyrrhizinate salts showed <5% degradation under identical conditions for the glycyrrhizinate component [3]. Although specific stress‑testing data for the papaverine glycyrrhizinate molecular salt are unpublished, the class‑level inference predicts superior formulation compatibility relative to the hydrochloride salt.

pH stability degradation formulation compatibility

Glycyrrhizinate Salt Class Superiority in Hepatoprotective Biomarker Modulation vs. Monoammonium Comparator

In a comparative metabolomics study using human LO2 hepatocytes, diammonium glycyrrhizinate (DIAM) reduced APAP‑induced ALT and AST elevations by 45% and 38%, respectively, versus 28% and 22% for monoammonium glycyrrhizinate (MONO) at equimolar concentrations (25 μmol/L) [1]. The study further demonstrated that MAGN (magnesium isoglycyrrhizinate) specifically up‑regulated glutathione and taurine pathways by >2‑fold, conferring superior antioxidant protection [1]. While papaverine glycyrrhizinate was not directly tested, the glycyrrhizinate counter‑ion is structurally capable of releasing glycyrrhizinic acid upon dissociation, which is expected to provide hepatoprotective activity comparable to DIAM or MAGN [2]. The differentiated clinical performance of various glycyrrhizinate salts underscores that the choice of counter‑ion is not functionally neutral.

hepatoprotection ALT AST metabolomics

Optimal Scientific and Industrial Use Cases for Papaverine Glycyrrhizinate Based on Quantitative Differential Evidence


In Vitro Models of Inflammation‑Associated Vasospasm Requiring Single‑Agent Dual PDE4/PDE5 and HMGB1 Inhibition

The compound provides simultaneous inhibition of PDE4 (IC50 3.07 μmol/L) and PDE5 (IC50 0.680 μmol/L) through the papaverine moiety, while the glycyrrhizinate counter‑ion inhibits HMGB1‑mediated TNF‑α release (60% reduction at 200 μmol/L) [1] [2]. This dual pharmacophore makes papaverine glycyrrhizinate the preferred choice over papaverine HCl (no HMGB1 activity) or selective PDE5 inhibitors (weak PDE4 activity) for cellular assays exploring the intersection of smooth muscle tone and sterile inflammation.

Aqueous‑Based Formulation Development Where Papaverine Free Base is Impractical

With a predicted aqueous solubility exceeding 25 mg/mL—derived from the glycyrrhizinate salt class—the compound enables true‑solution formulations for intravenous or intra‑arterial delivery without the need for co‑solvents or pH adjustment required by the practically insoluble papaverine free base (<0.04 mg/L) [1] [2]. This solubility advantage supports reproducible dosing in rodent pharmacokinetic and efficacy studies.

Hepatic Ischemia‑Reperfusion Injury Models Requiring Combined Vasodilation and Hepatoprotection

In APAP‑treated LO2 hepatocyte models, glycyrrhizinate salts reduce ALT by up to 45% at 25 μmol/L [1]. Concurrently, the papaverine cation relaxes constricted hepatic arterioles via PDE inhibition (EC50 1–10 μmol/L) [2]. Papaverine glycyrrhizinate is thus the rational selection for surgical models of liver ischemia‑reperfusion where both microvascular relaxation and parenchymal cytoprotection are desired from a single compound.

Formulation of pH‑Sensitive Co‑Delivered Biologics or Peptides

The near‑neutral pH environment conferred by the glycyrrhizinate counter‑ion (buffering region pH 5.5–7.5) reduces acid‑catalyzed degradation of co‑formulated biologics compared with papaverine HCl (injection pH 2.5–4.0) [1] [2]. This property is essential for combination products or sustained‑release depots that include pH‑labile peptides, where papaverine HCl would cause unacceptable compound loss over the shelf life.

Quote Request

Request a Quote for Papaverine glycyrrhizinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.